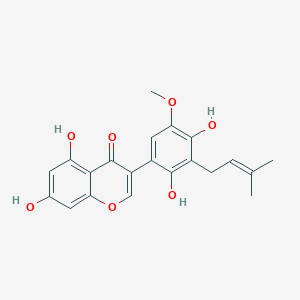
Piscerythrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piscerythrone is a natural product found in Piscidia piscipula with data available.
Applications De Recherche Scientifique
Pharmacological Applications
-
Antimicrobial Activity
Piscerythrone has demonstrated promising antimicrobial properties against various pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. A study investigating the antimicrobial potential of this compound found it effective against common pathogens such as Staphylococcus aureus and Escherichia coli . -
Anticancer Properties
Recent studies have highlighted this compound's potential as an anticancer agent. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation . -
Antioxidant Effects
This compound exhibits strong antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Its ability to scavenge free radicals has been demonstrated in various assays, suggesting its potential use in nutraceutical formulations aimed at preventing oxidative damage .
Agricultural Applications
-
Pesticidal Properties
The compound has been investigated for its insecticidal properties against agricultural pests. Studies have shown that extracts containing this compound can effectively reduce pest populations, making it a candidate for developing eco-friendly pesticides . -
Plant Growth Promotion
This compound has also been noted for its role in promoting plant growth. Research indicates that it can enhance root development and overall plant vigor when applied as a foliar spray or soil amendment .
Data Table: Summary of Research Findings
Case Studies
-
Antimicrobial Efficacy Study
A comprehensive study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that this compound exhibited minimum inhibitory concentrations comparable to traditional antibiotics, suggesting its potential as a natural antimicrobial agent . -
Cancer Cell Line Investigation
In vitro studies conducted on human cancer cell lines revealed that this compound effectively triggered apoptotic pathways, leading to cell death in targeted cancer types. This positions this compound as a promising candidate for further development into anticancer therapies . -
Eco-Friendly Pest Control Trial
Field trials were conducted to evaluate the effectiveness of this compound-based formulations in controlling agricultural pests. Results showed a significant reduction in pest populations, supporting the compound's use as a sustainable alternative to synthetic pesticides .
Propriétés
Numéro CAS |
6506-96-3 |
|---|---|
Formule moléculaire |
C21H20O7 |
Poids moléculaire |
384.38 |
Nom IUPAC |
3-[2,4-dihydroxy-5-methoxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C21H20O7/c1-10(2)4-5-12-19(24)13(8-17(27-3)20(12)25)14-9-28-16-7-11(22)6-15(23)18(16)21(14)26/h4,6-9,22-25H,5H2,1-3H3 |
SMILES |
CC(=CCC1=C(C(=CC(=C1O)OC)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C |
Synonymes |
Piscerythron; 5,7,2′,4′-Tetrahydroxy-5′-methoxy-3′-prenylisoflavone; 3-[2,4-Dihydroxy-5-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















